molecular formula C10H7FN2O2 B15069583 Methyl 7-fluoro-1,6-naphthyridine-2-carboxylate

Methyl 7-fluoro-1,6-naphthyridine-2-carboxylate

Cat. No.: B15069583
M. Wt: 206.17 g/mol
InChI Key: ONZUJLRFRRSZLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-fluoro-1,6-naphthyridine-2-carboxylate is a fluorinated derivative of 1,6-naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-fluoro-1,6-naphthyridine-2-carboxylate typically involves the fluorination of a 1,6-naphthyridine precursor. One common method includes the reaction of methyl 5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids under microwave conditions and solvent-free reactions . The reaction conditions often involve the use of potassium fluoride on basic alumina as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-1,6-naphthyridine-2-carboxylate can undergo various chemical reactions, including:

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

methyl 7-fluoro-1,6-naphthyridine-2-carboxylate

InChI

InChI=1S/C10H7FN2O2/c1-15-10(14)7-3-2-6-5-12-9(11)4-8(6)13-7/h2-5H,1H3

InChI Key

ONZUJLRFRRSZLL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=CC(=NC=C2C=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.